molecular formula C8H8ClNO3 B13150955 1-(Chloromethyl)-3-methoxy-2-nitrobenzene CAS No. 53055-06-4

1-(Chloromethyl)-3-methoxy-2-nitrobenzene

Cat. No.: B13150955
CAS No.: 53055-06-4
M. Wt: 201.61 g/mol
InChI Key: URJMNTQENVYDFX-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-methoxy-2-nitrobenzene (CAS 53055-06-4) is a versatile nitroaromatic building block of significant interest in synthetic organic chemistry. With a molecular formula of C 8 H 8 ClNO 3 and a molecular weight of 201.61 g/mol, this compound is characterized by the presence of three distinct functional groups: an aryl chloride, a nitro group, and a methoxy group on the benzene ring . This unique arrangement allows the molecule to undergo a variety of chemical transformations, making it a valuable intermediate for the synthesis of more complex structures. Its primary research application lies in the development of novel chemical entities, particularly in pharmaceutical and agrochemical research. The reactive chloromethyl group serves as a key handle for further functionalization, enabling its use in nucleophilic substitution reactions or as a precursor for other functional groups. Researchers utilize this compound in the exploration of structure-activity relationships and the construction of molecular libraries for biological screening . Please note that this compound is intended For Research Use Only and is not meant for human or animal consumption. It is classified with the hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Researchers should consult the Safety Data Sheet and adhere to all recommended safety protocols, including the use of personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53055-06-4

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

1-(chloromethyl)-3-methoxy-2-nitrobenzene

InChI

InChI=1S/C8H8ClNO3/c1-13-7-4-2-3-6(5-9)8(7)10(11)12/h2-4H,5H2,1H3

InChI Key

URJMNTQENVYDFX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1[N+](=O)[O-])CCl

Origin of Product

United States

Synthetic Methodologies for 1 Chloromethyl 3 Methoxy 2 Nitrobenzene

Direct Functionalization of Aromatic Precursors

Direct functionalization strategies aim to introduce the chloromethyl group onto an aromatic ring that already possesses the methoxy (B1213986) and nitro substituents. This is typically achieved through electrophilic aromatic substitution reactions.

Electrophilic Chloromethylation Reactions

Electrophilic chloromethylation involves the reaction of an aromatic compound with formaldehyde (B43269) and hydrogen chloride, often in the presence of a catalyst. wikipedia.orgresearchgate.net This classic method, known as the Blanc chloromethylation, is a primary route for introducing a chloromethyl group onto a benzene (B151609) ring. wikipedia.orglibretexts.org The precursor for this synthesis would be 2-nitroanisole (B33030) (1-methoxy-2-nitrobenzene). However, the presence of the nitro group, a strong electron-withdrawing substituent, deactivates the aromatic ring towards electrophilic attack, making the reaction challenging. jk-sci.commsu.edu

The traditional Blanc reaction utilizes formaldehyde and hydrogen chloride, frequently with a Lewis acid catalyst like zinc chloride (ZnCl₂), to generate the electrophilic species. wikipedia.orglibretexts.org The acidic conditions protonate the formaldehyde, enhancing the electrophilicity of the carbonyl carbon, which is then attacked by the aromatic π-electrons. wikipedia.org The resulting benzyl (B1604629) alcohol is rapidly converted to the corresponding chloride in the reaction medium. wikipedia.orglibretexts.org

For deactivated substrates like nitrobenzenes, these reactions often require forcing conditions and may result in low yields. wikipedia.org The reactivity of the aromatic ring is significantly reduced by the electron-withdrawing nitro group. jk-sci.com While the methoxy group is an activating, ortho-para directing group, its influence may be insufficient to overcome the deactivating effect of the nitro group, which directs incoming electrophiles to the meta position.

Table 1: General Conditions for Blanc Chloromethylation

ReactantsCatalystConditionsProduct
Aromatic Compound, Formaldehyde, HClLewis Acid (e.g., ZnCl₂)Acidic, AnhydrousChloromethyl Arene

This table presents generalized conditions for the Blanc chloromethylation reaction.

An alternative and often more effective method for chloromethylating deactivated aromatic rings involves the use of chloromethyl methyl ether (CH₃OCH₂Cl), also known as MOMCl. wikipedia.orglibretexts.org This reagent can act as the electrophile directly, often in the presence of a Lewis acid or strong protic acid like sulfuric acid. wikipedia.orgdur.ac.uk

This approach may offer better results for deactivated substrates where traditional formaldehyde/HCl systems are sluggish. wikipedia.org Kinetic studies on the chloromethylation of benzene and toluene (B28343) with methoxyacetyl chloride (which generates an electrophile similar to that from MOMCl) and aluminum chloride have suggested the formation of a highly selective methoxymethyl cation (CH₃OCH₂⁺) as the key electrophilic species. nih.gov For a substrate like 2-nitroanisole, the regiochemical outcome would be influenced by the directing effects of both the methoxy and nitro groups.

Side-Chain Radical Halogenation of Methyl-Substituted Nitrobenzenes

An alternative synthetic strategy involves starting with a precursor that already contains the required methyl group, which is then halogenated. For 1-(chloromethyl)-3-methoxy-2-nitrobenzene, the logical precursor is 3-methoxy-2-nitrotoluene. This approach utilizes a free-radical halogenation reaction, which targets the benzylic position. ucalgary.cachemistrysteps.com

Free-radical halogenation is typically initiated by UV light, heat, or a radical initiator. numberanalytics.comwikipedia.org The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. ucalgary.ca The stability of the intermediate benzylic radical, which is resonance-stabilized by the aromatic ring, makes the side-chain hydrogens particularly susceptible to abstraction. chemistrysteps.com

While direct side-chain chlorination is possible, benzylic bromination often offers higher selectivity and is a well-established analogous reaction. google.com Reagents like N-bromosuccinimide (NBS) are commonly used for selective benzylic bromination, often in the presence of a radical initiator like AIBN or under photochemical conditions. ucalgary.cachemistrysteps.comresearchgate.net Bromination is generally less exothermic and more selective than chlorination. youtube.com The resulting benzyl bromide can then potentially be converted to the corresponding benzyl chloride, although this adds another step to the synthesis.

The use of NBS is particularly advantageous as it provides a low, constant concentration of bromine radicals, which favors the desired substitution over competing reactions. ucalgary.ca

Achieving selective monohalogenation at the benzylic position while avoiding di- or tri-halogenation is a critical challenge in side-chain halogenation. wikipedia.org Several factors influence this selectivity:

Reagent Stoichiometry: Careful control of the molar ratio of the halogenating agent to the substrate is crucial. Using a slight excess or an equimolar amount of the halogenating agent can favor monosubstitution.

Reaction Conditions: Temperature and initiation method play a significant role. numberanalytics.com Lower temperatures can sometimes improve selectivity. Photochemical initiation (UV light) is a common method for these reactions. google.com

Nature of the Halogen: Bromine is inherently more selective than chlorine. youtube.com The transition state for hydrogen abstraction by a bromine radical has more character of the resulting benzylic radical, making it more sensitive to the stability of that radical.

Substituent Effects: The electronic nature of the substituents on the aromatic ring can influence the stability of the benzylic radical intermediate. Both electron-donating and electron-withdrawing groups can affect the reaction rate and selectivity, though the effect is generally less pronounced than in electrophilic aromatic substitution.

Table 2: Key Factors in Benzylic Halogenation Selectivity

FactorInfluence on MonohalogenationRationale
Halogenating Agent Brominating agents (e.g., NBS) are generally more selective than chlorinating agents. youtube.comHigher selectivity of bromine radicals in abstracting the most stable hydrogen. youtube.com
Reaction Control Careful control of stoichiometry and reaction time.Prevents over-halogenation of the desired product.
Initiation Method Use of radical initiators (e.g., AIBN, benzoyl peroxide) or UV light. numberanalytics.comProvides a controlled source of radicals to initiate the chain reaction.
Solvent Non-polar solvents like carbon tetrachloride are often used. numberanalytics.comMinimizes competing ionic side reactions.

This table summarizes factors that are critical for achieving selective monohalogenation at the benzylic position.

Transformation from Oxygenated Precursors

A primary route for the synthesis of this compound involves the direct conversion of its corresponding alcohol, (3-methoxy-2-nitrophenyl)methanol (B1589179). This precursor contains the complete carbon skeleton and the required nitro and methoxy substituents, simplifying the synthesis to the chlorination of the benzylic hydroxyl group.

Synthesis via Chlorination of Substituted Benzyl Alcohols

The conversion of substituted benzyl alcohols into benzyl chlorides is a fundamental transformation in organic synthesis. The reactivity of the benzyl alcohol is often influenced by the electronic nature of the substituents on the aromatic ring.

Thionyl chloride (SOCl₂) is a widely used reagent for converting alcohols to alkyl chlorides. The reaction between an alcohol and thionyl chloride typically proceeds through the formation of a chlorosulfite intermediate. In the case of (3-methoxy-2-nitrophenyl)methanol, this intermediate would then decompose, yielding this compound, sulfur dioxide, and hydrogen chloride. The reaction mechanism is influenced by the solvent, with polar solvents favoring a backside substitution pathway. pku.edu.cn This method is effective due to the conversion of the hydroxyl group into an excellent leaving group, facilitating nucleophilic substitution by a chloride ion.

Phosphorus oxychloride (POCl₃) and other phosphorus halides like phosphorus pentachloride (PCl₅) serve as effective reagents for the deoxychlorination of alcohols. youtube.com Phosphorus oxychloride is particularly useful in various organic transformations, including chlorination and dehydration. researchgate.net When used to convert benzyl alcohols, these reagents transform the hydroxyl group into a good leaving group, which is subsequently displaced by a chloride ion. youtube.com The reaction of (3-methoxy-2-nitrophenyl)methanol with a reagent like PCl₅ would proceed via a chlorophosphonium salt intermediate, leading to the desired benzyl chloride with an inversion of configuration. youtube.com

A notable method for synthesizing benzyl chlorides from benzyl alcohols, especially those bearing electron-withdrawing groups, involves the use of tosyl chloride (TsCl) in the presence of a base like triethylamine (B128534) (TEA). nih.govscispace.com While the expected product from the reaction of an alcohol with TsCl is a tosylate, benzyl alcohols substituted with strong electron-withdrawing groups, such as a nitro group, preferentially form the corresponding benzyl chloride. nih.govresearchgate.net

The reaction proceeds through a two-step, one-pot mechanism. Initially, the benzyl alcohol reacts with tosyl chloride to form a benzyl tosylate intermediate. nih.govresearchgate.net The tosylate group is an excellent leaving group. Concurrently, the reaction between the base (e.g., triethylamine) and HCl (a byproduct) generates triethylammonium (B8662869) hydrochloride. The chloride ion from this salt then acts as a nucleophile, displacing the tosylate group in a smooth substitution reaction to yield the final benzyl chloride product. nih.govresearchgate.net The presence of the electron-withdrawing nitro group on the benzene ring enhances the susceptibility of the benzylic carbon to nucleophilic attack, favoring the formation of the chloride over the isolation of the tosylate. nih.govscispace.com

Table 1: Chlorination of Substituted Benzyl Alcohols with Tosyl Chloride This table presents data on the conversion of various benzyl alcohols with electron-withdrawing groups to their corresponding chlorides using tosyl chloride, illustrating the general applicability of the method.

Benzyl Alcohol Precursor Product Yield (%)
o-Nitrobenzyl alcohol o-Nitrobenzyl chloride 45
m-Nitrobenzyl alcohol m-Nitrobenzyl chloride 48
p-Nitrobenzyl alcohol p-Nitrobenzyl chloride 52

Other Hydroxy-Substituted Precursor Routes

Beyond the direct chlorination of (3-methoxy-2-nitrophenyl)methanol, other hydroxy-substituted precursors could theoretically be employed. However, these routes are less direct. For instance, a precursor like 3-(chloromethyl)-2-nitrophenol could be methylated at the phenolic hydroxyl group. This approach is generally less efficient as it requires additional synthetic steps and protective group strategies. Therefore, the direct chlorination of the corresponding benzyl alcohol remains the most straightforward and commonly explored pathway from an oxygenated precursor.

Multi-Step Synthetic Strategies Involving Nitration and Substitution Reactions

An alternative to modifying a pre-existing, fully substituted precursor is to construct the target molecule through a sequence of reactions on a simpler aromatic starting material. The order of these reactions is critical to ensure the correct regiochemistry of the final product, governed by the directing effects of the substituents. youtube.com

A logical multi-step synthesis for this compound could begin with 3-methoxytoluene. The synthetic sequence would involve two key electrophilic aromatic substitution and side-chain functionalization steps:

Nitration of 3-Methoxytoluene: The first step is the nitration of the aromatic ring. The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director. The methyl group (-CH₃) is a weak activating group and also an ortho, para-director. Nitration of 3-methoxytoluene with a mixture of nitric acid and sulfuric acid would therefore yield a mixture of isomeric products. The primary products would be 3-methoxy-2-nitrotoluene, 3-methoxy-4-nitrotoluene, and 3-methoxy-6-nitrotoluene. The desired 3-methoxy-2-nitrotoluene isomer must be separated from this mixture.

Side-Chain Chlorination: Once the 3-methoxy-2-nitrotoluene isomer is isolated, the final step is the chlorination of the benzylic methyl group. This transformation is typically achieved via a free-radical substitution reaction. Reagents such as N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide, or exposure to chlorine gas under UV light, can be used to convert the methyl group into a chloromethyl group, yielding the final product, this compound.

This multi-step approach highlights the challenges of controlling regioselectivity in electrophilic aromatic substitution. youtube.com The success of the synthesis depends on the efficient separation of the desired nitro isomer in the first step.

Sequential Functional Group Introduction for Target Isomer Synthesis

The most viable synthetic route to this compound involves the nitration of a pre-synthesized precursor, 3-methoxybenzyl chloride. This approach is favored over alternative sequences, such as the nitration of anisole (B1667542) followed by chloromethylation, due to the potential for the formation of multiple isomers in the latter, which would complicate the purification process and likely result in a lower yield of the target compound.

The synthesis commences with the commercially available starting material, 3-methoxybenzyl chloride. This compound provides the foundational structure onto which the nitro group must be selectively introduced at the C-2 position. The presence of the methoxy and chloromethyl groups at the C-3 and C-1 positions, respectively, will dictate the regiochemical outcome of the subsequent nitration reaction. A patent describes a method for preparing 3-methoxybenzyl chloride by methylating 3-hydroxybenzaldehyde, followed by reduction and chlorination. google.com

An alternative, though less direct, synthetic strategy could involve the chloromethylation of 2-nitroanisole. However, this approach would necessitate the prior synthesis of 2-nitroanisole, and the subsequent chloromethylation step would need to be highly regioselective to yield the desired this compound. Given the directing effects of the nitro and methoxy groups, a mixture of products would be likely.

Regioselective Control in Aromatic Nitration Steps

The critical step in the synthesis of this compound is the regioselective nitration of 3-methoxybenzyl chloride. The position of the incoming nitro group is determined by the directing effects of the existing methoxy (-OCH₃) and chloromethyl (-CH₂Cl) substituents on the aromatic ring.

The methoxy group is a strongly activating substituent and an ortho, para-director due to its ability to donate electron density to the benzene ring through resonance. organicchemistrytutor.comlibretexts.orgyoutube.com In the case of 3-methoxybenzyl chloride, the methoxy group at C-3 directs incoming electrophiles to the C-2, C-4, and C-6 positions. The electron-donating nature of the methoxy group makes the aromatic ring more susceptible to electrophilic attack than benzene itself. libretexts.org

The chloromethyl group is generally considered to be a weakly deactivating group due to the inductive electron-withdrawing effect of the chlorine atom. However, it is also recognized as an ortho, para-director. stackexchange.comwikipedia.org The chloromethyl group at C-1 would therefore direct the incoming nitro group to the C-2 and C-6 positions (ortho) and the C-4 position (para).

The successful synthesis of the target isomer relies on the synergistic directing effects of both the methoxy and chloromethyl groups. Both substituents direct the incoming electrophile to the C-2 position. This cooperative effect enhances the likelihood of nitration at this specific location over other possible positions. The C-6 position is also activated by both groups, but the steric hindrance from the adjacent chloromethyl group may disfavor substitution at this site. stackexchange.com

The following table summarizes the directing effects of the functional groups present on the 3-methoxybenzyl chloride intermediate:

Functional GroupPosition on RingElectronic EffectDirecting Effect
Methoxy (-OCH₃)C-3Activatingortho, para (to C-2, C-4, C-6)
Chloromethyl (-CH₂Cl)C-1Weakly Deactivatingortho, para (to C-2, C-6, C-4)

The nitration is typically carried out using a mixture of nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, would need to be carefully controlled to achieve the desired mononitration and to favor the formation of the thermodynamically and kinetically preferred 2-nitro isomer.

Chemical Reactivity and Transformation Pathways of 1 Chloromethyl 3 Methoxy 2 Nitrobenzene

Reactivity of the Benzylic Chloromethyl Group

The chloromethyl group attached to the benzene (B151609) ring is benzylic, making it particularly susceptible to nucleophilic substitution and, to a lesser extent, elimination reactions. The presence of the ortho-nitro group significantly influences the reactivity of this benzylic position.

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

The benzylic chloride is an excellent leaving group, facilitating nucleophilic substitution reactions. These reactions can proceed through either an SN1 or SN2 mechanism, depending on the nature of the nucleophile, the solvent, and the reaction conditions. The formation of a relatively stable benzylic carbocation would favor an SN1 pathway, while a strong nucleophile and a polar aprotic solvent would promote an SN2 mechanism.

Under hydrolysis conditions, either neutral or acid-catalyzed, the chloromethyl group can be converted to a hydroxyl group, yielding 2-methoxy-6-nitrobenzyl alcohol.

Table 1: Representative Nucleophilic Substitution Reactions with Oxygen-Centered Nucleophiles

Nucleophile Reagent Example Expected Product
Hydroxide NaOH (aq) (2-methoxy-6-nitrophenyl)methanol
Methoxide NaOCH₃ 1-(methoxymethyl)-3-methoxy-2-nitrobenzene

The benzylic chloride readily reacts with various nitrogen-centered nucleophiles, such as primary and secondary amines, to form the corresponding substituted benzylamines. These reactions are valuable for the synthesis of a wide range of derivatives. For example, reaction with a primary amine (R-NH₂) would yield N-(2-methoxy-6-nitrobenzyl)amine. Similarly, reaction with sodium azide can be used to introduce the azido group, forming 1-(azidomethyl)-3-methoxy-2-nitrobenzene.

Table 2: Examples of Amine Derivatization Reactions

Nucleophile Reagent Example Product
Ammonia (B1221849) NH₃ (2-methoxy-6-nitrophenyl)methanamine
Benzylamine C₆H₅CH₂NH₂ N-(2-methoxy-6-nitrobenzyl)benzylamine

Carbon-carbon bond formation at the benzylic position can be achieved using various carbon-centered nucleophiles.

Malonate Synthesis: In a classic malonic ester synthesis, the enolate of diethyl malonate, typically generated using a base like sodium ethoxide or potassium carbonate, can act as a nucleophile to displace the chloride. This reaction yields diethyl 2-((2-methoxy-6-nitrophenyl)methyl)malonate. A documented procedure for the analogous 2-nitrobenzyl bromide involves reacting it with diethyl malonate in the presence of potassium carbonate in dimethylformamide (DMF) to afford the desired product in good yield. chemicalbook.com

Grignard Reagents: The reaction of 1-(chloromethyl)-3-methoxy-2-nitrobenzene with Grignard reagents (RMgX) is complex. While the benzylic chloride is an electrophilic site, Grignard reagents are highly reactive towards nitro groups. nih.gov This can lead to a mixture of products, and the desired simple substitution product may not be the major outcome. The Grignard reagent can add to the nitro group, leading to its reduction or transformation. nih.gov

Cyanides: The displacement of the chloride by a cyanide ion, typically from sodium or potassium cyanide, is a standard method for the synthesis of nitriles. This reaction would produce (2-methoxy-6-nitrophenyl)acetonitrile. This transformation is a valuable step for further synthetic elaborations, as the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.

Table 3: Reactions with Carbon-Centered Nucleophiles

Nucleophile Reagent Example Expected Product
Diethyl malonate enolate CH₂(COOEt)₂ / K₂CO₃ Diethyl 2-((2-methoxy-6-nitrophenyl)methyl)malonate

Elimination Reactions and Formation of Reactive Intermediates

Under strongly basic conditions, particularly with sterically hindered bases, an elimination reaction (E2) can compete with nucleophilic substitution, leading to the formation of a nitro-substituted styrene derivative. However, due to the presence of acidic protons on the benzylic carbon activated by the ortho-nitro group, an E1cB (Elimination Unimolecular conjugate Base) mechanism is also plausible. In this pathway, the base would first deprotonate the benzylic carbon to form a carbanion, which is stabilized by the electron-withdrawing nitro group. Subsequent elimination of the chloride ion would then form the alkene.

Furthermore, the ortho-nitrobenzyl system is known to form reactive intermediates upon photochemical excitation. This can lead to intramolecular rearrangements and the formation of species like o-nitrosobenzaldehyde derivatives. researchgate.net

Transformations of the Aromatic Nitro Group

The nitro group on the aromatic ring is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amino group.

The reduction of the nitro group to an amine is a common and synthetically useful transformation. This can be achieved using a variety of reducing agents. The choice of reagent is crucial, especially to avoid side reactions with the chloromethyl group.

Catalytic Hydrogenation: Hydrogenation over a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a highly effective method for reducing nitro groups. However, these conditions can also lead to the hydrogenolysis of the benzylic C-Cl bond.

Metal/Acid Systems: A classic method for nitro group reduction is the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). This method is often chemoselective for the nitro group. masterorganicchemistry.com

Tin(II) Chloride: Stannous chloride (SnCl₂) is a mild reducing agent that is particularly useful for the selective reduction of nitro groups in the presence of other reducible functionalities, including halogens. stackexchange.com

The resulting 3-methoxy-2-(chloromethyl)aniline is a valuable intermediate for the synthesis of various heterocyclic compounds.

Beyond simple reduction, the ortho-nitrobenzyl moiety can participate in more complex intramolecular reactions. For instance, under certain conditions, the nitro group can react with the adjacent benzylic position, especially after initial transformation of one of the groups. An example is the transition-metal-free intramolecular redox cyclization of 2-nitrobenzyl alcohol with benzylamine, which proceeds through an in-situ generated 2-nitrosobenzaldehyde intermediate to form cinnolines. rsc.orgnih.gov

Table 4: Common Reduction Methods for the Aromatic Nitro Group

Reagent(s) Product Notes
H₂, Pd/C 3-methoxy-2-(chloromethyl)aniline Potential for dehalogenation
Fe, HCl 3-methoxy-2-(chloromethyl)aniline Chemoselective for nitro group

Reduction Reactions to Amino, Hydroxylamino, or Azoxy Compounds

The nitro group is highly susceptible to reduction, which can be achieved through various methods to yield a range of products depending on the reaction conditions and the reducing agent employed. The typical reduction pathway for a nitroaromatic compound proceeds through nitroso and hydroxylamine intermediates to the corresponding aniline. aidic.it Under certain conditions, intermediates can react to form dimeric products like azoxy, azo, and hydrazo compounds.

Catalytic hydrogenation is a widely used and efficient method for the reduction of aromatic nitro compounds to their corresponding anilines. aidic.itresearchgate.net This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

Key Research Findings:

Catalysts: Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. aidic.it The choice of catalyst can influence the reaction's selectivity and efficiency.

Reaction Conditions: The reaction is typically carried out in a solvent such as ethanol or methanol at temperatures ranging from ambient to moderate (e.g., 40-80°C) and under hydrogen pressures from atmospheric to several bars. google.commdpi.com

Mechanism: The hydrogenation process is understood to occur stepwise. The nitro group (-NO₂) is first reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to the amino group (-NH₂). aidic.it

Selectivity: While the primary product is the aniline, careful control of reaction conditions is necessary to prevent side reactions. For instance, the accumulation of hydroxylamine intermediates can sometimes lead to the formation of dimeric species like azoxy compounds. google.com Additives, such as vanadium compounds, have been used to prevent the accumulation of hydroxylamines and minimize the formation of azo or azoxy byproducts. google.com Furthermore, in molecules containing other reducible groups or sensitive bonds like the C-Cl bond in the chloromethyl group, hydrodechlorination can be a competing reaction. The selectivity of the catalyst is crucial to favor the reduction of the nitro group while preserving the chloromethyl functionality. mdpi.comresearchgate.net

Table 1: Common Catalysts and Conditions for Nitroarene Hydrogenation
CatalystTypical SolventTemperature Range (°C)Pressure Range (bar)Primary Product
Palladium on Carbon (Pd/C)Ethanol, Methanol25 - 801 - 20Aniline
Platinum on Carbon (Pt/C)Methanol, Water60 - 705 - 18Aniline
Raney NickelEthanol50 - 15020 - 100Aniline

A variety of chemical reagents can be used to reduce the nitro group, offering alternatives to catalytic hydrogenation. The choice of reagent dictates the final product.

Metal/Acid Systems: The reduction of nitroarenes using metals in the presence of an acid is a classic method.

Reagents: Common systems include tin (Sn) or iron (Fe) with hydrochloric acid (HCl).

Products: These conditions typically lead to the complete reduction of the nitro group to the corresponding amine. The Béchamp reduction, using iron filings and an acid, was historically a major industrial method for producing aniline.

Formation of Intermediates and Dimers: By carefully selecting the reducing agent and controlling the reaction pH, it is possible to isolate intermediates of the reduction pathway.

Hydroxylamines: Reduction with zinc dust in a neutral medium (e.g., ammonium chloride solution) can selectively yield the corresponding N-arylhydroxylamine.

Azoxy Compounds: The condensation of nitroso and hydroxylamine intermediates, which are formed during the reduction process, leads to the formation of azoxy compounds. nih.gov This pathway is often favored under basic or neutral conditions. For example, the oxidation of anilines can also lead to azoxy compounds through hydroxylamine and nitroso intermediates. nih.govnih.gov Mild bases may facilitate the formation of azoxybenzenes, while stronger bases can promote further oxidation to nitroaromatics when starting from anilines. nih.gov

Role of the Nitro Group in Activating the Aromatic Ring for Nucleophilic Aromatic Substitution (SNAr)

The nitro group is a powerful electron-withdrawing group, a property that profoundly influences the reactivity of the aromatic ring. libretexts.orgaskfilo.comdoubtnut.com It deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). doubtnut.comwikipedia.orglibretexts.org

Key Research Findings:

Activation Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism. youtube.comyoutube.com The first, rate-determining step is the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org The second step is the rapid expulsion of a leaving group, which restores the aromaticity of the ring. youtube.comyoutube.com

Positional Effect: The activating effect of the nitro group is most pronounced when it is located ortho or para to the leaving group. wikipedia.orglibretexts.orgechemi.comnih.gov In these positions, the nitro group can directly participate in the delocalization of the negative charge of the Meisenheimer complex through resonance, thereby stabilizing this key intermediate. wikipedia.orgyoutube.com A nitro group in the meta position offers no such resonance stabilization, and its activating effect is much weaker, stemming only from inductive withdrawal. youtube.comechemi.com

Reactivity in this compound: In this specific molecule, the nitro group is ortho to the methoxy (B1213986) group and meta to the chloromethyl group's point of attachment. While the chloromethyl group itself is not a leaving group from the ring, the nitro group significantly lowers the electron density of the entire aromatic system. doubtnut.com This makes the ring carbons more electrophilic. If a suitable leaving group (like a halogen) were present on the ring, particularly at the positions ortho or para to the nitro group (positions 1, 3, or 5 relative to the nitro group), the ring would be highly activated for an SNAr reaction. The presence of multiple electron-withdrawing groups further enhances this reactivity. youtube.com

Reactivity and Electronic Effects of the Methoxy Substituent

Influence on Aromatic Ring Electron Density and Reactivity

The methoxy group (-OCH₃) exerts a dual electronic effect on the aromatic ring. stackexchange.com

Resonance Effect (+R or +M): The oxygen atom of the methoxy group has lone pairs of electrons that can be delocalized into the benzene ring's π-system. stackexchange.com This resonance effect is electron-donating, increasing the electron density on the ring, particularly at the ortho and para positions. libretexts.orgyoutube.comminia.edu.eg This makes the ring more susceptible to attack by electrophiles at these positions.

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the ring through the sigma bond. stackexchange.comminia.edu.eg

Demethylation Reactions (if observed under specific research conditions)

The conversion of an aryl methyl ether to a phenol, known as O-demethylation, is a common transformation in organic synthesis. chem-station.comwikipedia.org This reaction typically requires harsh conditions due to the strength of the aryl C-O bond and the stability of the methyl group. chem-station.comwikipedia.org

Common Demethylation Reagents and Conditions:

Boron Tribromide (BBr₃): This is one of the most effective and widely used reagents for cleaving aryl methyl ethers. chem-station.com The reaction proceeds via the formation of a complex between the strong Lewis acid BBr₃ and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. chem-station.comresearchgate.net The reaction is often performed at low temperatures in an inert solvent like dichloromethane.

Hydrobromic Acid (HBr): Concentrated hydrobromic acid can also be used for demethylation, often at high temperatures (reflux). chem-station.com The mechanism involves protonation of the ether oxygen, followed by an Sₙ2 attack by the bromide ion on the methyl group. chem-station.com

Other Reagents: Other reagents capable of effecting demethylation include phosphorus pentoxide in methanesulfonic acid, and certain alkyl thiols under basic conditions. chem-station.comorganic-chemistry.org

Table 2: Selected Reagents for O-Demethylation of Aryl Methyl Ethers
ReagentTypical ConditionsMechanism Notes
Boron Tribromide (BBr₃)CH₂Cl₂, -78°C to room temperatureLewis acid-mediated cleavage
Hydrobromic Acid (HBr)47% aqueous solution, reflux (~130°C)Brønsted acid-catalyzed Sₙ2 reaction
Alkyl Thiols (e.g., 1-dodecanethiol)NMP or DMSO, ~130°C, with baseNucleophilic demethylation not requiring strong acid

Aromatic Ring Functionalization Beyond Primary Synthesis

The reactivity of the aromatic ring in this compound is dictated by the interplay of its three substituents: the chloromethyl group (-CH₂Cl), the methoxy group (-OCH₃), and the nitro group (-NO₂). These groups influence both the rate and the position of further electrophilic aromatic substitution reactions.

Further Electrophilic Aromatic Substitution Reactions

The methoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the nitro group is a strong deactivating group and a meta-director. The chloromethyl group is weakly deactivating and also directs to the ortho and para positions. The combined influence of these substituents determines the regioselectivity of subsequent reactions.

Given the positions of the existing groups, the potential sites for electrophilic attack are C4, C5, and C6. The directing effects of the substituents on these positions are summarized below:

PositionMethoxy (-OCH₃) EffectNitro (-NO₂) EffectChloromethyl (-CH₂Cl) EffectOverall Predicted Outcome
C4 ortho (activating)meta (deactivating)para (deactivating)Favorable
C5 meta (deactivating)para (deactivating)meta (deactivating)Unfavorable
C6 para (activating)ortho (deactivating)ortho (deactivating)Potentially Favorable

Based on this analysis, further electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions wikipedia.orglibretexts.org, are most likely to occur at the C4 and C6 positions. The strong activating effect of the methoxy group is expected to overcome the deactivating effects of the nitro and chloromethyl groups, directing the substitution primarily to the positions ortho and para to it. However, the steric hindrance from the adjacent nitro group at C2 might favor substitution at the C4 and C6 positions.

For instance, under nitration conditions (using a mixture of nitric acid and sulfuric acid), the introduction of a second nitro group would be expected to yield a mixture of 1-(chloromethyl)-3-methoxy-2,4-dinitrobenzene and 1-(chloromethyl)-3-methoxy-2,6-dinitrobenzene. The exact ratio of these products would depend on the specific reaction conditions, including temperature and the nature of the electrophile.

Directed Ortho Metalation Studies (if applicable)

Directed ortho metalation (DoM) is a powerful synthetic tool for the functionalization of aromatic rings, relying on a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate an adjacent ortho position. uwindsor.caorganic-chemistry.orgwikipedia.org In the case of this compound, the methoxy group could potentially act as a DMG.

The methoxy group is a known, albeit moderate, DMG. organic-chemistry.org It can coordinate with the lithium atom of an organolithium reagent, thereby increasing the acidity of the protons at the ortho positions. In this molecule, the positions ortho to the methoxy group are C2 and C4. The C2 position is already substituted with a nitro group, which is not amenable to this reaction. Therefore, if DoM were to occur, it would be directed to the C4 position.

However, the presence of the electrophilic chloromethyl group and the nitro group complicates the feasibility of DoM. Organolithium reagents are strong nucleophiles and could potentially react with the chloromethyl group via nucleophilic substitution or with the nitro group. This would lead to a complex mixture of products and reduce the efficiency of the desired ortho-metalation.

A hypothetical DoM reaction followed by quenching with an electrophile (E⁺) is depicted below:

Hypothetical Directed Ortho Metalation of this compound

StepReagentsIntermediate/Product
1. Metalation n-BuLi, THF, -78 °CLithiated intermediate at C4
2. Quenching E⁺ (e.g., CO₂, TMSCl)4-Substituted-1-(chloromethyl)-3-methoxy-2-nitrobenzene

Due to the competing side reactions, the application of DoM to this compound would likely require careful optimization of reaction conditions and potentially the use of specialized organometallic reagents to achieve synthetically useful yields.

Chemo-, Regio-, and Stereoselectivity in Complex Transformations

The presence of multiple reactive sites in this compound makes the selective transformation of a single functional group a significant challenge.

Factors Influencing Reaction Selectivity in Multifunctionalized Aromatics

Achieving selectivity in reactions involving this compound requires a careful choice of reagents and reaction conditions. The primary factors influencing selectivity are:

Chemoselectivity : This refers to the preferential reaction of one functional group over another. For example, the chloromethyl group is susceptible to nucleophilic substitution, while the nitro group can be reduced. A mild reducing agent might selectively reduce the nitro group without affecting the chloromethyl group, whereas a strong nucleophile would likely target the benzylic chloride.

Regioselectivity : As discussed in the context of electrophilic aromatic substitution, the directing effects of the existing substituents control the position of new substituents on the aromatic ring.

Protecting Groups : To achieve specific transformations, it may be necessary to protect one or more functional groups. For instance, the chloromethyl group could be converted to a less reactive ether or ester to prevent it from reacting during the modification of another part of the molecule.

Examples of Selective Transformations and Influencing Factors

Target TransformationFunctional GroupReagent/ConditionKey Selectivity Factor
Reduction of Nitro Group -NO₂SnCl₂/HClChemoselective reduction in the presence of a benzylic halide.
Nucleophilic Substitution -CH₂ClNaCN/DMSOChemoselective substitution at the benzylic position.
Aromatic Nitration Aromatic RingHNO₃/H₂SO₄Regioselectivity dictated by -OCH₃ and -NO₂ groups.

Investigation of Stereochemical Outcomes in Derivative Syntheses

The parent molecule, this compound, is achiral. However, stereocenters can be introduced in its derivatives through various synthetic transformations.

For example, a nucleophilic substitution reaction at the benzylic carbon with a chiral nucleophile would lead to the formation of a chiral product. The stereochemical outcome of such a reaction would depend on the reaction mechanism. An Sₙ2 reaction would proceed with an inversion of configuration, while an Sₙ1 reaction would lead to a racemic mixture.

Furthermore, if a new substituent introduced onto the aromatic ring contains a stereocenter, the resulting molecule will be chiral. The synthesis of such derivatives would require either the use of a chiral starting material or a stereoselective reaction.

Applications of 1 Chloromethyl 3 Methoxy 2 Nitrobenzene As a Synthetic Building Block

Construction of Substituted Benzene (B151609) Derivatives

The presence of the highly reactive benzylic chloride in 1-(Chloromethyl)-3-methoxy-2-nitrobenzene makes it an excellent substrate for nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups onto the benzene ring, thereby creating diverse substituted benzene derivatives. The general mechanism involves the displacement of the chloride ion by a nucleophile.

The reactivity of benzyl (B1604629) chlorides in such reactions is well-established. For instance, the reaction of similar compounds like 4-methoxybenzyl chloride with water to form the corresponding alcohol proceeds rapidly. In contrast, benzyl chlorides with electron-withdrawing groups, such as 4-nitrobenzyl chloride, react more slowly. The reactivity of this compound is influenced by the combined electronic effects of the methoxy (B1213986) and nitro groups on the stability of the carbocation intermediate in an S(_N)1-type mechanism or on the electrophilicity of the benzylic carbon in an S(_N)2-type mechanism.

Key transformations include:

Alkylation: The chloromethyl group can be used to alkylate various substrates, forming new carbon-carbon bonds.

Formation of Ethers and Esters: Reaction with alkoxides or carboxylates yields the corresponding ethers and esters.

Synthesis of Amines: Treatment with ammonia (B1221849) or primary/secondary amines leads to the formation of benzylamines.

Cyanation: The introduction of a nitrile group can be achieved by reaction with cyanide salts, providing a precursor for carboxylic acids, amides, or amines.

These reactions underscore the utility of this compound as a foundational element for building more complex molecular architectures on a benzene scaffold.

Table 1: Potential Nucleophilic Substitution Reactions

Nucleophile (Nu⁻) Reagent Example Product Type
Hydroxide Sodium Hydroxide (NaOH) Benzyl Alcohol
Alkoxide Sodium Ethoxide (NaOEt) Benzyl Ether
Cyanide Sodium Cyanide (NaCN) Benzyl Cyanide
Azide Sodium Azide (NaN₃) Benzyl Azide
Amine Ammonia (NH₃) Benzylamine

Synthesis of Nitrogen-Containing Heterocyclic Systems

Nitroaromatic compounds are pivotal starting materials for the synthesis of nitrogen-containing heterocycles. The nitro group in this compound can be readily reduced to an amino group, which can then participate in cyclization reactions to form various heterocyclic rings.

A notable parallel is the use of the structurally similar compound, 1-chloro-2-methyl-3-nitrobenzene, as an intermediate in the synthesis of vasicine. researchgate.net Vasicine is a quinazoline (B50416) alkaloid known for its bronchodilatory properties. researchgate.net This synthesis demonstrates a common strategy where the nitro-substituted benzene ring serves as the foundation for building a fused heterocyclic system. The reduction of the nitro group to an amine is a key step, followed by reactions that form the new ring.

The synthetic utility of this compound in this context lies in its potential to form intermediates that can undergo intramolecular or intermolecular cyclization. For example, after reduction of the nitro group, the resulting 2-amino-3-methoxybenzyl chloride or its derivatives could be used to synthesize heterocycles such as:

Indoles: Through reaction with appropriate carbonyl compounds.

Quinolines and Quinoxalines: By condensation with 1,3- or 1,2-dicarbonyl compounds, respectively.

Benzodiazepines and other fused systems: By reacting the amino group and the functionalized methyl group with suitable partners.

This versatility makes it a significant building block for creating scaffolds of medicinal and biological importance.

Precursor for Advanced Organic Materials and Specialty Chemicals

This compound is a key intermediate in the synthesis of various high-value organic molecules due to its specific arrangement of functional groups. evitachem.combldpharm.com

In the field of polymer science, functionalized monomers and intermediates are essential for creating polymers with specific properties. The reactive chloromethyl group of this compound allows for its incorporation into polymeric structures. It can be used to synthesize monomers that can then be polymerized, or it can be grafted onto existing polymer backbones to modify their properties. For example, the chloromethyl group can undergo reactions to introduce polymerizable groups like styrenes or acrylates. The presence of the nitro and methoxy groups can impart specific optical or electronic properties to the resulting polymer.

Photo-responsive materials, which change their properties upon exposure to light, are of great interest for applications in optical switching, data storage, and smart materials. mdpi.comrsc.org Aromatic nitro compounds are common precursors for the synthesis of azobenzenes, a prominent class of photo-responsive molecules. nih.gov The synthesis typically involves the reduction of the nitro group. The resulting amino group can then be diazotized and coupled, or undergo oxidative coupling to form the characteristic azo (-N=N-) linkage.

The 3-methoxy and 2-nitro substitution pattern of the starting material would lead to asymmetrically substituted azobenzenes, and the methoxy group, being an electron-donating group, can tune the electronic and spectral properties of the resulting photoswitch. nih.gov This makes this compound a potential precursor for designing bespoke photo-responsive molecular scaffolds.

Many modern agrochemicals, such as pesticides and herbicides, are complex organic molecules that require specialized building blocks for their synthesis. Substituted nitrobenzenes are frequently used as intermediates in the production of these compounds. A structurally related compound, 2-(chloromethyl)-1-methoxy-4-nitrobenzene, is utilized as an intermediate in the synthesis of various organic compounds for the chemical industry, including pesticides. lookchem.com The chemical properties of this compound make it a suitable candidate for similar applications, where the functional groups can be elaborated to form the final active agrochemical ingredient.

The development of new pharmaceutical drugs often relies on the availability of versatile chemical intermediates that can be used to construct complex molecular frameworks. The title compound serves as such a building block. As mentioned earlier, the related compound 1-chloro-2-methyl-3-nitrobenzene is an intermediate in the synthesis of the bronchodilatory compound vasicine. researchgate.net This highlights the potential of this substitution pattern in medicinal chemistry.

The functional groups of this compound offer multiple reaction sites for building pharmaceutical scaffolds. For example, the chloromethyl group can be converted into other functionalities, while the nitro group can be reduced to an amine, which is a key functional group in a vast number of pharmaceuticals. This amine can then be acylated, alkylated, or used in cyclization reactions to build the core structures of various drug candidates. The presence of the methoxy group can also be important for modulating the pharmacological properties of the final molecule.

Table 2: Summary of Applications and Potential Products

Application Area Key Transformation Potential Product Class
Substituted Benzene Derivatives Nucleophilic Substitution Ethers, Esters, Amines, Nitriles
Heterocyclic Systems Nitro Reduction, Cyclization Indoles, Quinolines, Benzodiazepines
Polymer Research Monomer Synthesis, Grafting Functionalized Polymers
Photo-Responsive Materials Nitro Reduction, Azo Coupling Azobenzenes
Agrochemicals Multi-step Synthesis Pesticide Intermediates
Pharmaceuticals Elaboration of Functional Groups Bioactive Scaffolds

Theoretical and Mechanistic Investigations of 1 Chloromethyl 3 Methoxy 2 Nitrobenzene

Computational Chemistry Studies

Computational chemistry provides powerful tools to investigate the intrinsic properties of molecules. For a compound like 1-(chloromethyl)-3-methoxy-2-nitrobenzene, these studies would offer significant insights into its behavior at a molecular level.

Electronic Structure Analysis

A fundamental aspect of understanding a molecule's reactivity is the analysis of its electronic structure. This involves examining the distribution of electrons within the molecule, which can be achieved through methods like Density Functional Theory (DFT). Such analyses would typically include:

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in predicting a molecule's reactivity. The energy and shape of these frontier orbitals would indicate the most likely sites for nucleophilic and electrophilic attack.

Charge Distribution: Calculating the partial atomic charges would reveal the polarity of different bonds within the molecule, highlighting electron-rich and electron-deficient regions.

Electrostatic Potential Maps: These maps provide a visual representation of the charge distribution, illustrating the regions of the molecule that are attractive or repulsive to other charged species.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static. Conformational analysis would explore the different spatial arrangements of the atoms in this compound and their relative energies. This is particularly important for understanding the flexibility of the chloromethyl and methoxy (B1213986) groups.

Molecular dynamics simulations could then be employed to study the dynamic behavior of the molecule over time, providing insights into its vibrational modes and how it might interact with solvent molecules or other reactants.

Prediction of Spectroscopic Parameters for Mechanistic Insights

Computational methods can predict spectroscopic data, such as NMR and IR chemical shifts. By comparing these theoretical predictions with experimental spectra, researchers can confirm the structure of the molecule and gain insights into its electronic environment. For instance, changes in calculated NMR shifts under different conditions could suggest alterations in the molecule's conformation or electronic structure, which are key to understanding its reactivity.

Reaction Mechanism Elucidation and Kinetic Studies

Understanding how a molecule reacts is fundamental to its application. For this compound, these studies would focus on the step-by-step process of its chemical transformations.

Investigation of Transition State Structures and Energy Profiles

When a molecule undergoes a reaction, it passes through a high-energy state known as the transition state. Computational chemistry can be used to locate and characterize the geometry and energy of these transition states. By mapping the entire reaction pathway and calculating the energy profile, researchers can determine the activation energy, which is a key factor in determining the reaction rate.

Analysis of Reaction Intermediates

While the specific application of these theoretical and mechanistic investigations to this compound is not documented in the current body of scientific literature, the framework for such a study is well-established. Future research in this area would be invaluable for a complete understanding of this compound's chemical properties and reactivity.

Kinetic Isotope Effect Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining the extent to which isotopic substitution at a particular position in a reactant molecule affects the rate of a chemical reaction. For a compound like this compound, which is a substituted benzyl (B1604629) chloride, KIE studies would be invaluable in probing the transition state of nucleophilic substitution reactions at the benzylic carbon.

The primary reactions of interest for this substrate would be solvolysis or reactions with other nucleophiles, which can proceed through a spectrum of mechanisms from a fully associative SN2 pathway to a fully dissociative SN1 pathway. The specific mechanism is highly dependent on the solvent, the nucleophile, and the electronic and steric nature of the substituents on the benzene (B151609) ring.

Secondary α-Deuterium Kinetic Isotope Effects:

One of the most informative KIE studies for this system would involve the measurement of the secondary α-deuterium KIE (kH/kD). This is achieved by comparing the reaction rate of the parent compound with that of its isotopologue, where the two hydrogen atoms on the benzylic carbon are replaced with deuterium. The magnitude of the kH/kD value provides insight into the hybridization of the α-carbon in the transition state.

For an SN1 mechanism , the rate-determining step is the formation of a carbocation, where the hybridization of the benzylic carbon changes from sp3 in the reactant to sp2 in the carbocation intermediate. This change leads to a lowering of the vibrational frequencies of the C-H bending modes in the transition state. As C-H bonds have a higher zero-point energy than C-D bonds, this change results in a larger rate constant for the hydrogen-containing compound. Consequently, a normal and relatively large secondary α-deuterium KIE (typically in the range of 1.10-1.25) is expected for an SN1 reaction. researchgate.netresearchgate.net

For an SN2 mechanism , the transition state involves a pentacoordinate carbon, which is still sp2-like but more crowded than the sp3 ground state. The C-H bending vibrations are more constricted in the transition state, leading to an increase in their force constants. This can result in a small normal KIE or even an inverse KIE (kH/kD < 1), with values typically close to unity (0.95-1.05). bath.ac.uk

Given the presence of the electron-withdrawing nitro group in this compound, which would destabilize a developing positive charge at the benzylic position, a purely SN1 mechanism is unlikely under most conditions. Therefore, a KIE value closer to unity would be anticipated, suggesting a mechanism with significant SN2 character.

Chlorine Leaving Group Kinetic Isotope Effects:

Another valuable mechanistic probe is the primary chlorine kinetic isotope effect (k35/k37), which compares the rate of reaction for molecules containing the lighter 35Cl isotope to those with the heavier 37Cl isotope.

In an SN1 reaction , the C-Cl bond is significantly broken in the rate-determining transition state, leading to a relatively large normal isotope effect, with k35/k37 values typically around 1.0078. researcher.life

In an SN2 reaction , the C-Cl bond is also breaking in the transition state, but the bond breaking is concerted with bond formation to the incoming nucleophile. This results in a smaller, yet still normal, isotope effect, generally in the range of 1.0058. researcher.life

For this compound, the observed chlorine KIE would likely fall in the lower end of this range or in the borderline region, further supporting a mechanism that is not purely SN1. iupac.org The exact value would provide a quantitative measure of the degree of C-Cl bond cleavage in the transition state.

Isotope Effect Type Typical Value for SN1 Typical Value for SN2 Predicted for this compound
Secondary α-Deuterium (kH/kD)1.10 - 1.250.95 - 1.05Closer to 1.0, suggesting SN2 character
Chlorine Leaving Group (k35/k37)~1.0078~1.0058Intermediate to lower end, suggesting significant bond association in the transition state

Structure-Reactivity Relationship Analysis

The reactivity of this compound is intricately governed by the interplay of the electronic and steric effects of its three substituents: the chloromethyl group, the methoxy group, and the nitro group.

Quantitative Structure-Activity Relationships (QSAR) in Model Reactions

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. For a series of substituted benzyl chlorides, a QSAR model could be developed to predict their solvolysis rate constants based on various molecular descriptors.

While no specific QSAR models for the reactivity of this compound are available, we can discuss the principles of how such a model would be constructed and what it would reveal. For a series of related nitroaromatic compounds, QSAR models have been successfully developed to predict toxicological endpoints. nih.govmdpi.comosti.gov These studies often employ a range of descriptors.

Key Molecular Descriptors for a Reactivity QSAR Model:

Electronic Descriptors: These quantify the electronic effects of substituents. Hammett constants (σ) are the most common. wikipedia.org For benzylic reactions, σ+ or σ- values may be more appropriate to account for through-conjugation effects. Other quantum chemical descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as atomic charges, would also be critical. nih.gov

Steric Descriptors: These account for the size and shape of the substituents. Taft's steric parameter (Es) and molar refractivity (MR) are commonly used.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is the most widely used descriptor to model the hydrophobicity of a molecule, which can influence its transport to the reaction site, particularly in biological systems.

A typical QSAR equation for the reactivity (log k) of a series of substituted benzyl chlorides might take the form of the Hammett equation or a more complex multiparameter equation:

log(k/k0) = ρσ

Where:

k is the rate constant for the substituted compound.

k0 is the rate constant for the unsubstituted compound.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to electronic effects. wikipedia.org

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent. wikipedia.org

For reactions at the benzylic carbon, a negative ρ value would indicate that electron-donating groups accelerate the reaction by stabilizing a positive charge in the transition state (characteristic of an SN1-like mechanism). Conversely, a positive ρ value, though less common for this type of reaction, would suggest stabilization of a negative charge. Given the electron-withdrawing nature of the nitro group and the mixed effects of the methoxy group in this compound, its position on a Hammett plot would be complex to predict without experimental data for a series of related compounds. researchgate.netresearchgate.netviu.ca

Electronic and Steric Influence of Substituents on Benzylic and Aromatic Reactivity

The three substituents on the benzene ring of this compound each exert distinct electronic and steric effects that collectively determine the molecule's reactivity at both the benzylic carbon and on the aromatic ring itself.

Electronic Effects:

Nitro Group (-NO2): The nitro group is a very strong electron-withdrawing group through both the inductive effect (-I) and the resonance effect (-M). quora.comminia.edu.egwikipedia.org It deactivates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position relative to itself. quora.com At the benzylic position, its strong electron-withdrawing nature destabilizes any developing positive charge, thus disfavoring an SN1-type mechanism for nucleophilic substitution at the chloromethyl group.

Chloromethyl Group (-CH2Cl): This group is weakly deactivating towards electrophilic aromatic substitution due to the inductive electron withdrawal (-I) of the electronegative chlorine atom.

The combined electronic influence of these groups makes the aromatic ring of this compound significantly electron-deficient, which would make electrophilic aromatic substitution reactions on this ring much slower than on benzene itself.

Steric Effects:

Ortho Nitro Group: The nitro group is positioned ortho to the chloromethyl group. This proximity will exert a significant steric hindrance on the approach of a nucleophile to the benzylic carbon. cdnsciencepub.comnih.gov This steric crowding would further disfavor a backside attack characteristic of an SN2 mechanism, potentially slowing the reaction rate compared to a less hindered benzyl chloride. However, in some cases, ortho groups can provide intramolecular assistance to the reaction. nih.gov

Ortho Methoxy Group (relative to the nitro group): The methoxy group is ortho to the nitro group and meta to the chloromethyl group. Its steric bulk is moderate and is unlikely to have a major direct steric impact on the reactivity of the chloromethyl group.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Chloromethyl)-3-methoxy-2-nitrobenzene, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or aromatic nitration. For example, substituting a bromomethyl group (as seen in analogs like 1-(bromomethyl)-3-methoxy-2-nitrobenzene ) with chlorine using agents like NaCl/KCl under polar aprotic solvents (e.g., DMF) at 60–80°C. Monitor reaction progress via TLC or HPLC. Optimize stoichiometry (1:1.2 molar ratio of bromo-analog to Cl⁻ source) to minimize side products.
  • Key Considerations : Steric hindrance from the methoxy and nitro groups may slow substitution; elevated temperatures or catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) can improve efficiency.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodology :

  • ¹H NMR : Expect signals for the aromatic protons (δ 7.2–8.0 ppm, split due to nitro and methoxy groups), methoxy (-OCH₃, δ ~3.8 ppm), and chloromethyl (-CH₂Cl, δ ~4.5–5.0 ppm) .
  • IR : Peaks for nitro (-NO₂) at ~1520 cm⁻¹ and 1350 cm⁻¹, C-Cl stretch at ~650 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z 201.5 (C₈H₇ClNO₃⁺) with fragments corresponding to loss of Cl (m/z 166) or NO₂ (m/z 155) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound may release toxic fumes (e.g., HCl, NOx) upon decomposition. Store in airtight containers away from heat/light. Refer to safety data for chloronitrobenzene analogs, which indicate acute toxicity (oral LD₅₀ ~250 mg/kg in rats) and potential skin irritation .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

  • Methodology : Grow single crystals via slow evaporation in a solvent like dichloromethane/hexane. Use SHELXL for refinement , and ORTEP-3 for visualization . For related compounds (e.g., 1-chloro-2-methyl-3-nitrobenzene), the nitro group is twisted ~38° from the benzene plane due to steric/electronic effects . Compare bond lengths (C-Cl: ~1.73 Å, C-NO₂: ~1.48 Å) to DFT-optimized models.

Q. What strategies can address contradictions in spectroscopic data during structural elucidation?

  • Methodology :

  • Contradiction Example : Discrepant ¹³C NMR shifts for the chloromethyl group.
  • Resolution : Use DEPT-135 to confirm CH₂Cl assignment. Cross-validate with HSQC/HMBC to correlate protons and carbons. Compare to databases (e.g., CRC Handbook ) or analogs like 3-chloro-4-(trifluoromethoxy)nitrobenzene (δC ~45 ppm for CH₂Cl) .

Q. How does the electronic interplay between substituents (Cl, NO₂, OCH₃) influence reactivity in electrophilic substitution reactions?

  • Methodology : Perform Hammett analysis using σ values (NO₂: +0.78, OCH₃: -0.27, Cl: +0.23) to predict regioselectivity. The nitro group deactivates the ring, directing incoming electrophiles to the meta position relative to itself. Experimental validation via nitration or bromination (e.g., using HNO₃/H₂SO₄ or Br₂/FeBr₃) followed by LC-MS analysis .

Q. What mechanistic insights can be gained from studying the compound’s thermal decomposition?

  • Methodology : Use TGA/DSC to identify decomposition onset (~200°C for nitroaromatics). Analyze gaseous products (e.g., HCl, NO₂) via FTIR or GC-MS. Kinetic studies (e.g., Kissinger method) can determine activation energy, aiding in hazard assessment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.